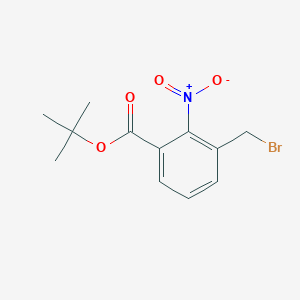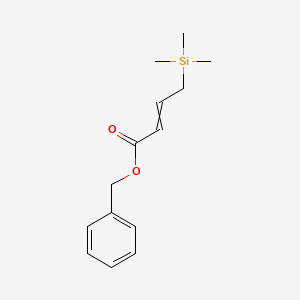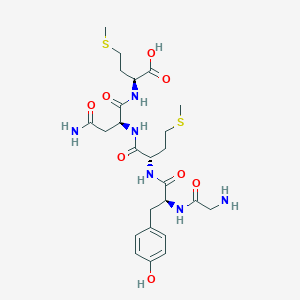
tert-Butyl 3-(bromomethyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(bromomethyl)-2-nitrobenzoate: is an organic compound that features a tert-butyl ester group, a bromomethyl substituent, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)-2-nitrobenzoate typically involves the bromination of a precursor compound, such as tert-butyl 3-methyl-2-nitrobenzoate. The bromination reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the methyl group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)-2-nitrobenzoate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted benzoates with various nucleophiles.
- Amino derivatives from nitro group reduction.
- Aldehydes or carboxylic acids from oxidation of the bromomethyl group.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(bromomethyl)-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound can be used to modify biomolecules through substitution reactions, enabling the study of structure-activity relationships and the development of bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(bromomethyl)-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-methyl-2-nitrobenzoate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
tert-Butyl 3-(chloromethyl)-2-nitrobenzoate: Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
tert-Butyl 3-(hydroxymethyl)-2-nitrobenzoate: Contains a hydroxymethyl group, leading to different chemical properties and reactivity.
Uniqueness: tert-Butyl 3-(bromomethyl)-2-nitrobenzoate is unique due to the presence of both a bromomethyl and a nitro group, which confer distinct reactivity patterns. The bromomethyl group allows for versatile substitution reactions, while the nitro group provides opportunities for redox chemistry. This combination makes it a valuable intermediate in organic synthesis and various applications.
Propriétés
Numéro CAS |
920760-13-0 |
|---|---|
Formule moléculaire |
C12H14BrNO4 |
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
tert-butyl 3-(bromomethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)9-6-4-5-8(7-13)10(9)14(16)17/h4-6H,7H2,1-3H3 |
Clé InChI |
CLKAPYSZCAQBLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)

![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)

![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)


![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
